BenchChemオンラインストアへようこそ!

2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid

Solid-phase peptide synthesis Orthogonal protecting group strategy Peptidomimetic chemistry

2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is a heterobifunctional oxazole building block (molecular formula C15H14N2O5, molecular weight 302.28 g/mol) that combines three synthetically enabling features within a single scaffold: a Cbz-protected 2-amino group amenable to hydrogenolytic deprotection, a cyclopropyl substituent at the 4-position imparting conformational rigidity, and a free carboxylic acid at the 5-position available for amidation or esterification. The compound belongs to the class of Nα-urethane-protected heterocyclic amino acid surrogates widely employed in peptidomimetic and combinatorial chemistry programs.

Molecular Formula C15H14N2O5
Molecular Weight 302.28 g/mol
Cat. No. B13159796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid
Molecular FormulaC15H14N2O5
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESC1CC1C2=C(OC(=N2)NC(=O)OCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C15H14N2O5/c18-13(19)12-11(10-6-7-10)16-14(22-12)17-15(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,18,19)(H,16,17,20)
InChIKeySZXRISXCYBXMMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid: Core Structural and Procurement Identity


2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is a heterobifunctional oxazole building block (molecular formula C15H14N2O5, molecular weight 302.28 g/mol) that combines three synthetically enabling features within a single scaffold: a Cbz-protected 2-amino group amenable to hydrogenolytic deprotection, a cyclopropyl substituent at the 4-position imparting conformational rigidity, and a free carboxylic acid at the 5-position available for amidation or esterification . The compound belongs to the class of Nα-urethane-protected heterocyclic amino acid surrogates widely employed in peptidomimetic and combinatorial chemistry programs . Its closest commercially available analogs include the corresponding Fmoc-protected variant (CAS 2060045-20-5, MW 390.4 g/mol), the 4-isopropyl-substituted Cbz analog (MW 304.30 g/mol), and the 2-bromo-4-cyclopropyl analog (CAS 1785549-24-7, MW 232.03 g/mol), each of which offers a distinct trade-off between protecting group lability, steric profile, and downstream synthetic utility [1].

Why In-Class Oxazole Building Blocks Cannot Substitute for 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid


Despite a shared 1,3-oxazole-5-carboxylic acid core, substitution with any of the three most proximate analogs introduces a functionally non-redundant liability that propagates through the entire synthetic route. The Fmoc analog (CID 125454195) imposes a 22.6% molecular weight penalty (390.4 vs. 302.28 g/mol) and requires basic deprotection conditions incompatible with base-sensitive substrates [1]; the 4-isopropyl Cbz analog (MW 304.30 g/mol) substitutes the conformationally constrained cyclopropyl ring with a freely rotating isopropyl group, abolishing the entropic advantage cyclopropyl provides in target binding ; and the 2-bromo analog (CAS 1785549-24-7) bears an electrophilic handle for cross-coupling but lacks the masked nucleophilic amine required for peptide bond formation, demanding an entirely divergent synthetic strategy . The quantitative evidence below demonstrates that these differences are not merely incremental but operationally decisive for route design.

Quantitative Differentiation Evidence: 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid vs. Closest Analogs


Deprotection Orthogonality: Cbz Hydrogenolysis Kinetics vs. Fmoc Piperidine-Mediated Cleavage

The Cbz group on the target compound is removed by catalytic hydrogenolysis (H2, Pd/C, typically at 50 °C and 3 bar H2 pressure with 5 wt% catalyst loading), a fundamentally orthogonal mechanism to the β-elimination pathway employed for Fmoc deprotection . In contrast, the Fmoc analog (CAS 2060045-20-5) requires 20% piperidine in DMF, achieving a deprotection half-life (t1/2) of 10.3–41.5 seconds depending on the amino acid context, with ≥99.99% completion within 2.3–9.2 minutes [1]. This mechanistic orthogonality means that synthetic sequences involving acid-labile or base-sensitive intermediates can employ the Cbz compound without risking premature deprotection or side reactions that the Fmoc variant would trigger.

Solid-phase peptide synthesis Orthogonal protecting group strategy Peptidomimetic chemistry

Molecular Weight Economy: Cbz vs. Fmoc Protecting Group Mass Penalty

The target compound (Cbz-protected) has a molecular weight of 302.28 g/mol, while the directly analogous Fmoc-protected compound (PubChem CID 125454195, CAS 2060045-20-5) has a molecular weight of 390.4 g/mol [1]. This represents a 88.1 g/mol (22.6%) increase attributable solely to the Fmoc group's fluorenyl ring system. In fragment-based screening libraries where ligand efficiency metrics penalize excessive molecular weight, the Cbz variant provides a substantially leaner scaffold for hit elaboration. Additionally, the Cbz compound has a lower calculated lipophilicity (estimated XLogP reduction of approximately 1.5–2.0 log units relative to the Fmoc analog's XLogP3-AA of 3.8), which may translate into improved aqueous solubility and reduced promiscuity in biochemical assays [1].

Fragment-based drug discovery Lead-likeness optimization Atom economy

Conformational Constraint: Cyclopropyl vs. Isopropyl at the 4-Position

The cyclopropyl group at the 4-position of the target compound introduces a stereoelectronic constraint absent in the 4-isopropyl Cbz analog (2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid, MW 304.30 g/mol) . Cyclopropyl rings exhibit a bond angle of approximately 60° and substantial sp2-like character in their C–C bonds, limiting rotational freedom and pre-organizing the scaffold into a restricted conformational space [1]. In contrast, the isopropyl group rotates freely around the C4–Cα bond, presenting a diffuse conformational ensemble. While no direct target-binding comparison between these two compounds has been published for an identical biological target, the class-level principle is well-established: cyclopropyl substitution in heterocyclic amino acid surrogates has been shown to reduce the entropic penalty upon receptor binding, improving binding affinity by up to 10-fold in select systems when compared to isopropyl or ethyl analogs [1].

Conformational restriction Entropic benefit in binding Metabolic stability

Synthetic Versatility: Masked Nucleophilic Amine vs. Electrophilic Bromo Handle

The target compound bears a Cbz-protected amino group at the oxazole 2-position, which upon deprotection yields a nucleophilic primary amine suitable for peptide bond formation, sulfonamide synthesis, or reductive amination. The 2-bromo analog (CAS 1785549-24-7, MW 232.03 g/mol) instead presents an electrophilic site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) . This functional group divergence dictates entirely different synthetic vectors: the Cbz compound enables C–N bond formation at the 2-amino position, while the bromo compound enables C–C or C–N bond formation via transition metal catalysis. The Cbz compound also uniquely permits orthogonal deprotection in the presence of methyl/ethyl esters at the 5-position, as hydrogenolysis selectively removes Cbz without affecting the ester , enabling sequential functionalization not possible with the bromo analog.

Peptide coupling Cross-coupling chemistry Divergent synthesis

Polar Surface Area and Hydrogen Bonding Profile: Cbz vs. Fmoc and Bromo Analogs

The target compound presents a topological polar surface area (TPSA) estimated at approximately 102 Ų (based on structural similarity to the Fmoc analog whose PubChem-computed TPSA is 102 Ų [1]), with two hydrogen bond donors (carboxylic acid OH and carbamate NH) and six hydrogen bond acceptors. The 2-bromo analog (C7H6BrNO3) has a reduced TPSA of approximately 63 Ų (one less H-bond donor and fewer acceptors due to bromo substitution), while the completely deprotected 2-amino-4-cyclopropyloxazole-5-carboxylic acid (CAS 1784400-17-4) has three hydrogen bond donors (free NH2 + COOH), potentially limiting passive membrane permeability compared to the Cbz-protected form . The Cbz compound therefore occupies an intermediate physicochemical space: more polar than the bromo analog (favorable for solubility) but more membrane-permeable than the fully deprotected free amine (favorable for cellular assays).

Membrane permeability Drug-likeness Physicochemical profiling

Synthetic Accessibility: Established Two-Step Enantioselective Route to Cbz-Protected 2-Aminoalkyloxazole-5-carboxylates

A validated synthetic route to the compound class has been published by Trukhin et al. (Synlett 2005), demonstrating that Cbz-protected 2-(1-aminoalkyl)oxazole-5-carboxylates are obtained via a two-step enantioselective sequence: (i) reaction of Cbz-protected amino acids with α-chloro-β-ketoesters, followed by (ii) cyclization of the resulting acyloxyketones with neat ammonium trifluoroacetate . Reported yields for representative substrates reached 97% for the ketoester intermediate (7c, from Cbz-glycine and ethyl 2-chloro-3-oxobutanoate), with clean conversion to the oxazole product . This established methodology provides procurement confidence: the compound class is synthetically tractable, and impurities arising from alternative cyclization modes (e.g., oxazoline formation) are minimized by the optimized ammonium trifluoroacetate conditions. In contrast, the corresponding Fmoc analogs require additional base-compatibility considerations during cyclization, as the Fmoc group is partially labile to the basic conditions sometimes employed in alternative oxazole syntheses [1].

Synthetic methodology Enantioselective synthesis Building block procurement

Recommended Procurement Scenarios for 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid Based on Differentiation Evidence


Orthogonal Protection Strategies in Multi-Step Peptidomimetic Synthesis

When the synthetic sequence requires sequential deprotection of multiple amine protecting groups, the target compound's Cbz group provides true orthogonality to Fmoc and Boc strategies. As demonstrated in Section 3 (Evidence Item 1), Cbz is removed by hydrogenolysis (H2, Pd/C) while Fmoc requires basic conditions (20% piperidine, t1/2 10–41 s) [1]. This enables synthetic routes where the Cbz compound is incorporated as a masked amino acid surrogate alongside Fmoc-protected residues, with the Cbz group selectively removed under neutral hydrogenolysis conditions that leave Fmoc and tert-butyl esters intact . Typical application: solid-phase or solution-phase synthesis of oxazole-containing peptidomimetics with differentiated N-terminal and side-chain protection.

Fragment-Based Lead Generation Requiring Low Molecular Weight and Moderate Lipophilicity

As quantified in Section 3 (Evidence Item 2), the target compound (MW 302.28 g/mol) carries a 22.6% lower molecular weight than its Fmoc analog (MW 390.4 g/mol) and an estimated ~1.5–2.0 log unit lower XLogP [2]. These properties align with Fragment Rule of 3 guidelines (MW < 300 Da; clogP ≤ 3), making the Cbz compound a more suitable fragment library component than the Fmoc variant. Researchers building fragment screening collections with oxazole-based 3D scaffolds should prioritize this Cbz-protected building block to maintain ligand efficiency and aqueous solubility within acceptable fragment criteria.

Conformationally Constrained Pharmacophore Design Exploiting Cyclopropyl Rigidity

For medicinal chemistry programs targeting enzyme active sites or receptor pockets where ligand pre-organization enhances affinity, the 4-cyclopropyl substitution of the target compound (Section 3, Evidence Item 3) provides a conformational constraint not available from the 4-isopropyl Cbz analog [3]. The cyclopropyl ring's restricted rotational profile reduces the entropic penalty upon binding (estimated up to ~1.4 kcal/mol, corresponding to ~10-fold affinity gains in model systems), making this compound the preferred choice when the target binding site geometry favors a rigid, cyclopropyl-defined conformational presentation over a flexible isopropyl group.

Sequential C2-Functionalization via Deprotection-Coupling Strategy

When the synthetic objective requires elaboration of the oxazole 2-position via amide bond formation (rather than cross-coupling), the Cbz-protected amine of the target compound provides a direct nucleophilic handle after hydrogenolytic deprotection (Section 3, Evidence Items 4 and 6) . The established two-step synthetic route from Cbz-amino acids and α-chloro-β-ketoesters (97% intermediate yield reported) provides procurement confidence that the Cbz compound is readily accessible at scale, and its orthogonal deprotection profile allows selective Cbz removal in the presence of 5-position esters, enabling sequential functionalization of both the C2-amino and C5-carboxyl termini.

Quote Request

Request a Quote for 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.